7-(Trifluoromethyl)naphthalen-2-ol
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Overview
Description
7-(Trifluoromethyl)naphthalen-2-ol is an organic compound with the molecular formula C11H7F3O. It is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring, specifically at the 7th position, and a hydroxyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of naphthalen-2-ol using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of 7-(Trifluoromethyl)naphthalen-2-ol may involve large-scale trifluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthaldehydes or naphthoquinones, while substitution reactions can produce a variety of trifluoromethylated derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
7-(Trifluoromethyl)naphthalen-1-ol: Similar in structure but with the hydroxyl group at the 1st position.
2-(Trifluoromethyl)naphthalen-1-ol: Another derivative with the trifluoromethyl group at the 2nd position.
Uniqueness: 7-(Trifluoromethyl)naphthalen-2-ol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H7F3O |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
7-(trifluoromethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)9-3-1-7-2-4-10(15)6-8(7)5-9/h1-6,15H |
InChI Key |
VBDHKRGLNPHCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)O)C(F)(F)F |
Origin of Product |
United States |
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